3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazoline family and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel bioactive compounds bearing the 1,2,4-oxadiazole ring, which is structurally similar to 3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have demonstrated significant potential. These compounds, including analogs like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione, were synthesized and tested for antitumor activity toward a panel of cell lines, showing promising results in vitro with a mean IC50 value of approximately 9.4 µM for compound 7, indicating their potential in cancer research and therapy (Maftei et al., 2013).
Antimicrobial Activity
Another study focused on synthesizing 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones and screening them for antibacterial and antifungal activities. These compounds were prepared by reacting corresponding 2-methyl quinazolinone and 4-substituted benzaldehydes, demonstrating better antibacterial than antifungal activities, indicating their potential use in developing new antimicrobial agents (Gupta et al., 2008).
Vibrational Spectroscopic Studies and Chemotherapeutic Potential
Vibrational spectroscopic studies (FT-IR and FT-Raman), along with HOMO-LUMO, NBO analysis, and MEP of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione, a compound structurally related to the one , were conducted to assess its potential as a chemotherapeutic agent. The analysis provided insights into the molecule's stability, charge transfer, and interaction capabilities, offering a foundation for further exploration in drug development (Sebastian et al., 2015).
Herbicidal Activity
The exploration of novel herbicides led to the synthesis and evaluation of triketone-containing quinazoline-2,4-dione derivatives for their herbicidal efficacy. This research indicated that many of these compounds showed better or excellent herbicidal activity against broadleaf and monocotyledonous weeds, suggesting the potential of quinazoline-2,4-dione derivatives in agricultural applications (Wang et al., 2014).
properties
IUPAC Name |
3-pentyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-2-3-9-14-25-21(27)17-12-7-8-13-18(17)26(22(25)28)15-19-23-20(24-29-19)16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPESLBDTVRDIRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.